N-(furan-2-ylmethyl)but-2-yn-1-amine N-(furan-2-ylmethyl)but-2-yn-1-amine
Brand Name: Vulcanchem
CAS No.: 371236-74-7
VCID: VC3839490
InChI: InChI=1S/C9H11NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,6,8H2,1H3
SMILES: CC#CCNCC1=CC=CO1
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

N-(furan-2-ylmethyl)but-2-yn-1-amine

CAS No.: 371236-74-7

Cat. No.: VC3839490

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)but-2-yn-1-amine - 371236-74-7

Specification

CAS No. 371236-74-7
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name N-(furan-2-ylmethyl)but-2-yn-1-amine
Standard InChI InChI=1S/C9H11NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,6,8H2,1H3
Standard InChI Key FDSMZPGOONNAFI-UHFFFAOYSA-N
SMILES CC#CCNCC1=CC=CO1
Canonical SMILES CC#CCNCC1=CC=CO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Furan-2-ylmethyl)but-2-yn-1-amine consists of a furan-2-ylmethyl group bonded to a but-2-yn-1-amine moiety. Key structural features include:

  • Furan ring: A five-membered aromatic heterocycle with oxygen at the 1-position, contributing to electron-rich properties.

  • Propargylamine chain: A four-carbon chain terminating in a terminal alkyne group, enabling participation in click chemistry and metal-catalyzed reactions.

The compound’s SMILES notation (CC#CCNCC1=CC=CO1) and InChIKey (FDSMZPGOONNAFI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Structural and Computational Data

PropertyValueSource
Molecular formulaC₉H₁₁NO
Molecular weight149.19 g/mol
Hydrogen bond donors1 (NH group)
Hydrogen bond acceptors2 (O, N)
Topological polar surface area21.7 Ų

Synthesis and Reactivity

Table 2: Hypothetical Synthesis Optimization

ParameterConditionYield (Predicted)
SolventDichloromethane60–70%
Catalystp-Toluenesulfonic acid75–85%
Temperature0–5°C (stepwise addition)Maximize selectivity

Reactivity Profile

The compound’s alkyne and amine groups enable diverse transformations:

  • Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.

  • Oxidation: Alkyne oxidation to diketones using KMnO₄/H₂SO₄.

  • Amine functionalization: Acylation or sulfonation to modify solubility and bioactivity .

Biological Activity and Mechanistic Insights

Table 3: Comparative MAO Inhibition (F2MPA vs. Reference Inhibitors)

CompoundMAO-A IC₅₀MAO-B IC₅₀Selectivity (B/A)
F2MPA>10 μM120 nM>83-fold
Selegiline>10 μM15 nM>666-fold
Clorgyline2 nM>10 μM<0.005-fold

Cognitive Enhancement Mechanisms

In vivo studies on F2MPA demonstrate:

  • Synaptic potentiation: Enhanced long-term potentiation (LTP) in rat dentate gyrus by 40–50% .

  • Neuroprotection: Reduced oxidative stress via MAO-B-dependent decreases in H₂O₂ production .

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for:

  • Heterocyclic frameworks: Furan-propargylamine hybrids for antimicrobial agents.

  • Metal-organic catalysts: Alkyne coordination to Cu(I)/Ag(I) centers in click chemistry .

Proteomics and Biochemistry

  • Activity-based probes: Alkyne tags for bioorthogonal labeling of amine-containing biomolecules.

  • Enzyme inhibition studies: Structural motif for targeting MAO-B in Parkinson’s disease models .

Comparative Analysis with Structural Analogs

F2MPA vs. N-(Furan-2-ylmethyl)but-2-yn-1-amine

ParameterF2MPAN-(Furan-2-ylmethyl)but-2-yn-1-amine
MAO-B inhibitionYes (IC₅₀ 120 nM)Not tested
Alkyne positionPropargyl (C≡C-CH₂-)But-2-ynyl (C≡C-CH₂-CH₂-)
BioavailabilityLogP 1.8LogP 1.5 (predicted)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator